Negligible 5-Lipoxygenase (5-LOX) Inhibition: A Definitive Differentiator Against Optimized Analog Scaffolds
This compound is a weak inhibitor of human 5-LOX, with an IC50 exceeding 10,000 nM ( >1.00E+4 nM) in a cell-free assay [1]. This is a crucial differentiator from certain other tetrahydronaphthalene-based compounds that have been optimized to achieve significant 5-LOX inhibition, often with IC50 values in the low micromolar or nanomolar range (e.g., analogs like CHEMBL227244 which show measurable 5-LOX binding) [2]. The lack of potency at 5-LOX positions this compound as an ideal negative control probe or a starting scaffold where 5-LOX activity is undesirable, providing a clear baseline for structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Inhibition of human recombinant 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 > 1.00E+4 nM |
| Comparator Or Baseline | Baseline: Other tetrahydronaphthalene derivatives (e.g., 2-(7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(pyridin-2-yl)propanamide, CHEMBL227244) which exhibit measurable 5-LOX binding |
| Quantified Difference | Target compound shows >10,000 nM IC50, whereas other tetrahydronaphthalene analogs can exhibit significantly lower (more potent) IC50 values, thereby defining it as a weak binder. |
| Conditions | Inhibition of human recombinant 5-LOX expressed in Escherichia coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
This quantitative data confirms the compound's unsuitability for projects targeting 5-LOX and establishes it as a negative control or an alternative scaffold for exploring other biological pathways.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). Affinity Data for Polyunsaturated fatty acid 5-lipoxygenase (Homo sapiens). IC50: >1.00E+4nM. Accessed 2026-04-16. View Source
- [2] BindingDB. BDBM50211478 (CHEMBL227244). Affinity Data for Polyunsaturated fatty acid 5-lipoxygenase (Homo sapiens). Accessed 2026-04-16. View Source
